N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-methoxyaniline
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Overview
Description
(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-4H-CHROMEN-4-IMINE is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-4H-CHROMEN-4-IMINE typically involves the condensation of appropriate starting materials under specific conditions. One common method might involve the use of a benzodioxole derivative and a methoxyphenyl derivative, followed by cyclization to form the chromene structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using more efficient catalysts, and employing continuous flow reactors to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated forms.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
The compound could have potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-4H-CHROMEN-4-IMINE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYPHENYL)-4H-CHROMEN-4-IMINE
- (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-CHLOROPHENYL)-4H-CHROMEN-4-IMINE
Uniqueness
The uniqueness of (4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-4H-CHROMEN-4-IMINE lies in its specific functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H17NO4 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C23H17NO4/c1-25-20-9-5-3-7-17(20)24-18-13-22(28-19-8-4-2-6-16(18)19)15-10-11-21-23(12-15)27-14-26-21/h2-13H,14H2,1H3 |
InChI Key |
TWJKEFQDZRVYFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C2C=C(OC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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